
(6-Fluor-1-methyl-1,3-benzodiazol-5-yl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H8BFN2O2 and a molecular weight of 193.97 g/mol . This compound is notable for its incorporation of both a fluorine atom and a boronic acid group, which imparts unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to the unique properties of the benzodiazole ring.
Medicine: Research into boronic acid derivatives has shown potential in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound’s reactivity makes it useful in the production of advanced materials and polymers.
Vorbereitungsmethoden
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzodiazole ring, followed by borylation reactions to introduce the boronic acid moiety . Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Analyse Chemischer Reaktionen
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can participate in reduction reactions, often involving the reduction of the benzodiazole ring.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzodiazoles and boronic esters.
Wirkmechanismus
The mechanism of action of (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The fluorine atom can also influence the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid can be compared with other boronic acid derivatives and benzodiazole compounds. Similar compounds include:
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid.
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronate: The boronate form of the compound.
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid pinacol ester: A pinacol ester derivative of the boronic acid.
The uniqueness of (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid lies in its combination of a fluorine atom and a boronic acid group, which imparts distinct reactivity and binding properties compared to other similar compounds.
Biologische Aktivität
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid (CAS Number: 2377607-53-7) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid is C8H8BFN2O2, with a molecular weight of approximately 193.97 g/mol. Its structure includes a benzodiazole ring, which is crucial for its biological activity.
Research indicates that (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid exhibits its biological effects primarily through the inhibition of specific enzymes involved in cancer cell proliferation and survival. One notable target is fatty acid synthase (FASN), which plays a significant role in lipid metabolism and is often upregulated in cancer cells.
Inhibition of FASN
A study highlighted the compound's ability to inhibit FASN, leading to reduced lipid synthesis in cancer cells. This inhibition can disrupt the metabolic pathways that support tumor growth and survival, making it a promising candidate for further development as an anti-cancer agent .
Antiproliferative Activity
The antiproliferative effects of (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid have been evaluated against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
A549 (Lung Cancer) | 25.3 ± 4.6 | Significant reduction in cell viability observed |
SNU16 (Gastric) | 77.4 ± 6.2 | Moderate efficacy; further optimization suggested |
KG1 (Acute Myeloid Leukemia) | 2.0 ± 0.8 | High potency indicating strong inhibition of cell growth |
These results indicate that while the compound shows variable potency across different cancer types, it demonstrates significant activity against specific lines, particularly KG1.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar benzodiazole derivatives suggest that modifications to the boronic acid moiety can enhance biological activity. For instance, substituents at the 4-position and 6-position of the benzodiazole ring have been shown to influence enzyme binding affinity and inhibitory potency significantly .
Case Study 1: Lung Cancer Treatment
In a preclinical study focusing on lung cancer, (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid was administered to A549 xenograft models. The results indicated a marked decrease in tumor size compared to controls treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, suggesting its potential as a therapeutic agent in lung cancer management.
Case Study 2: Combination Therapy
Another study explored the efficacy of combining this compound with conventional chemotherapeutics such as cisplatin. The combination therapy exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This finding supports the potential use of (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid as an adjuvant treatment option.
Eigenschaften
IUPAC Name |
(6-fluoro-1-methylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFN2O2/c1-12-4-11-7-2-5(9(13)14)6(10)3-8(7)12/h2-4,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUQQOCHHRPIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C=N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.